Boc-Pyr-Oet

Melting point Solid-phase peptide synthesis Crystallinity

Boc-Pyr-Oet (N-Boc-L-pyroglutamic acid ethyl ester, CAS 144978-12-1) is an N-protected, C-terminal ethyl ester derivative of L-pyroglutamic acid, classified as a chiral amino acid building block. The compound presents as a white to off-white crystalline solid with a melting point of 52.0–56.0 °C and is soluble in methanol, dichloromethane, and dimethylformamide.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 144978-12-1
Cat. No. B558218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pyr-Oet
CAS144978-12-1
Synonymsboc-pyr-oet; 144978-12-1; (s)-ethyl-n-boc-pyroglutamate; N-Boc-L-pyroglutamicacidethylester; 1-Boc-L-Pyroglutamicacidethylester; Boc-L-Pyroglutamicacidethylester; (S)-1-TERT-BUTYL2-ETHYL5-OXOPYRROLIDINE-1,2-DICARBOXYLATE; (S)-5-OXO-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER2-ETHYLESTER; 1,2-Pyrrolidinedicarboxylicacid,5-oxo-,1-(1,1-dimethylethyl)2-ethylester,(2S)-; 1-(tert-butyl)2-ethyl(S)-5-oxopyrrolidine-1,2-dicarboxylate; AC1NUUBP; PubChem12120; BOC-L-PYR-OET; EthylBoc-L-pyroglutamate; EthylN-Boc-L-pyroglutamate; (S)-N-alpha-t-Butyloxycarbonyl-pyroglutamicacidethylester; EthylN-Boc(S)-pyroglutamate; SCHEMBL903617; (s)-ethyln-boc-pyroglutamate; UPCMLD00WCRH2-043; PYR231; Jsp002635; 1-TERT-BUTYL2-ETHYL(2S)-5-OXOPYRROLIDINE-1,2-DICARBOXYLATE; N-Boc-L-pyroglutamicAcidEthyl; MolPort-000-002-216
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyYWWWGFSJHCFVOW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pyr-Oet (CAS 144978-12-1) – Protected Pyroglutamate Building Block for Peptide and API Synthesis


Boc-Pyr-Oet (N-Boc-L-pyroglutamic acid ethyl ester, CAS 144978-12-1) is an N-protected, C-terminal ethyl ester derivative of L-pyroglutamic acid, classified as a chiral amino acid building block. The compound presents as a white to off-white crystalline solid with a melting point of 52.0–56.0 °C and is soluble in methanol, dichloromethane, and dimethylformamide . It serves as a key intermediate in solid-phase and solution-phase peptide synthesis, as well as in the manufacture of small-molecule active pharmaceutical ingredients (APIs), including HCV protease inhibitors, alkyl renin inhibitors, and the DPP-IV inhibitor Saxagliptin [1][2].

Why Generic Substitution of Boc-Pyr-Oet with Other Pyroglutamate Derivatives Carries Synthetic Risk


Protected pyroglutamate derivatives are not interchangeable in multi-step syntheses: the N-protecting group (Boc vs. Fmoc vs. Cbz) dictates orthogonal deprotection compatibility, while the ester moiety (ethyl vs. methyl vs. free acid) governs solubility, crystallinity, and the kinetics of subsequent coupling or hydrolysis steps [1][2]. A seemingly minor swap—for example, substituting the ethyl ester with the methyl congener or the free acid—can alter reaction yields, complicate purification via precipitation, or introduce racemization risk during base- or acid-mediated transformations [3]. The quantitative evidence below demonstrates that Boc-Pyr-Oet occupies a specific physiochemical and functional niche that is not replicated by its closest structural analogs.

Boc-Pyr-Oet (CAS 144978-12-1) – Quantitative Differentiation Evidence Versus Structural Analogs


Melting Point and Crystallinity: Boc-Pyr-Oet (Ethyl Ester) vs. Boc-Pyr-OMe (Methyl Ester) – Differential Solid-State Handling Properties

The ethyl ester exhibits a markedly lower melting point compared to the methyl ester analog, translating into distinct handling and formulation characteristics. Boc-Pyr-Oet melts at 52.0–56.0 °C, whereas Boc-Pyr-OMe melts at 68–74 °C, a difference of approximately 16–18 °C . This lower melting range reflects the ethyl ester's reduced lattice energy, which can facilitate dissolution and amorphization during formulation, an advantage for certain API processing workflows .

Melting point Solid-phase peptide synthesis Crystallinity

Organic Solvent Solubility Profile: Boc-Pyr-Oet vs. Boc-Pyr-OH (Free Acid) – Broadening Reaction Medium Compatibility

Boc-Pyr-Oet demonstrates superior solubility in common aprotic organic solvents compared to the free acid analog. The ethyl ester dissolves readily in methanol and dichloromethane (DCM, reported at 50 mg/mL), as well as in dimethylformamide (DMF) . In contrast, Boc-Pyr-OH (N-Boc-L-pyroglutamic acid, CAS 53100-44-0) is primarily soluble in DMSO (200 mg/mL, often requiring ultrasonication) and exhibits poor solubility in less polar solvents . This differential solubility profile enables Boc-Pyr-Oet to be deployed in standard peptide coupling solvents such as DCM and DMF without the need for DMSO, which can complicate aqueous work-up and solvent removal.

Solubility Peptide coupling Organic synthesis

Orthogonal N-Protection Strategy: Boc (Acid-Labile) vs. Fmoc (Base-Labile) – Enabling Distinct Synthetic Routes

Boc-Pyr-Oet employs a tert-butoxycarbonyl (Boc) protecting group that is cleaved under acidic conditions (neat TFA), whereas the widely used Fmoc strategy requires basic deprotection (20–50% piperidine in DMF) [1][2]. This orthogonal protection profile makes Boc-Pyr-Oet specifically suited for (i) Boc/Bzl solid-phase peptide synthesis, (ii) routes where the target peptide or intermediate is acid-stable but base-sensitive, and (iii) syntheses requiring simultaneous global deprotection with TFA at the final step [3]. The Fmoc analog (Fmoc-Pyr-Oet) cannot be substituted in Boc-strategy syntheses without redesigning the entire protecting-group scheme.

Orthogonal protection SPPS Boc chemistry

Validated Route-Specific Intermediate: Boc-Pyr-Oet as a Documented Precursor for Saxagliptin (DPP-IV Inhibitor)

Boc-Pyr-Oet has been explicitly validated as a synthetic intermediate in the manufacturing route of Saxagliptin (CAS 361442-04-8), a marketed DPP-IV inhibitor for type 2 diabetes [1]. Patent CN-106554301-A discloses a preparation method for a Saxagliptin key intermediate that commences with Boc-L-pyroglutamic acid derivatives [2]. The (S)-configured ethyl ester provides the requisite chiral center and orthogonal protection needed for the downstream construction of the azabicyclohexane core. Substituting the ethyl ester with the free acid or the methyl ester would require re-optimization of esterification, coupling, or reduction steps, potentially affecting overall yield and enantiomeric purity.

Saxagliptin DPP-IV inhibitor Pharmaceutical intermediate

Optimal Industrial and Research Deployment Scenarios for Boc-Pyr-Oet (CAS 144978-12-1)


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile N-Protection

When the target peptide contains base-sensitive modifications (e.g., certain ester linkages, Fmoc-incompatible side chains) or when the synthetic route is built around Boc/Bzl chemistry, Boc-Pyr-Oet provides the requisite acid-labile N-protection. The ethyl ester group ensures solubility in DCM and DMF, the standard solvents for Boc-strategy SPPS, while the crystalline solid form (mp 52–56 °C) enables accurate weighing and automated synthesizer handling [1][2].

Synthesis of HCV Protease and Alkyl Renin Inhibitors – Stereochemically Defined Pyroglutamate Core

Boc-Pyr-Oet is widely cited as a starting material for the construction of HCV NS3 protease inhibitors and alkyl renin inhibitors, where the (S)-configured pyroglutamate scaffold provides conformational constraint and chiral fidelity [1][2]. Its documented use in stereoselective double alkylation chemistry (J. Org. Chem., 1994) further underscores its utility in generating complex, chiral building blocks for antiviral programs [3].

Saxagliptin (DPP-IV Inhibitor) Intermediate – Route-Validated Procurement for Generic API Manufacturing

For generic pharmaceutical manufacturers developing Saxagliptin or related DPP-IV inhibitors, Boc-Pyr-Oet is a validated key intermediate as per patent CN-106554301-A and multiple supplier dossiers [1][2]. Its consistent purity profile (≥97% by HPLC, ≤0.5% moisture) and availability at kilogram-to-ton scale from established Chinese manufacturers support process development and commercial production [3].

Chiral Pool Synthesis of Ligands and Organocatalysts Derived from L-Pyroglutamic Acid

Boc-Pyr-Oet serves as a convenient, shelf-stable entry point into the L-pyroglutamic acid chiral pool for the preparation of N-heterocyclic carbene (NHC) precursors and chiral auxiliaries. The Boc group can be selectively removed with TFA to expose the free amine for further functionalization, while the ethyl ester can be reduced, hydrolyzed, or amidated independently [1]. Compared to the free acid, the ethyl ester offers greater solubility in the non-polar solvents often employed in organocatalyst synthesis.

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